2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide
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Overview
Description
2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, linked to a benzamide moiety through a propanamido linker. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be synthesized by reacting 4,6-dimethyl-2-(methylsulfanyl)pyrimidine with appropriate reagents under controlled conditions. The propanamido linker is then introduced through amide bond formation, followed by the attachment of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it could act as an inhibitor of protein kinases or other enzymes involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
Pyrido[2,3-d]pyrimidin-5-ones: Share the pyrimidine core but differ in the substitution pattern and functional groups.
Uniqueness
2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]-6-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-10-6-5-7-14(16(10)17(19)24)22-15(23)9-8-13-11(2)20-18(25-4)21-12(13)3/h5-7H,8-9H2,1-4H3,(H2,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASIJJVLRNLSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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